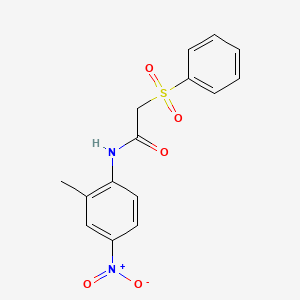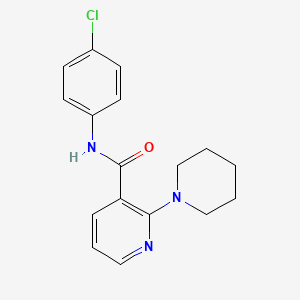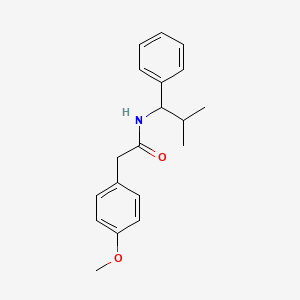![molecular formula C22H29N3O4 B4156408 N-[2-(3,4-diethoxyphenyl)ethyl]-2-morpholin-4-ylpyridine-3-carboxamide](/img/structure/B4156408.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-2-morpholin-4-ylpyridine-3-carboxamide
Descripción general
Descripción
N-[2-(3,4-diethoxyphenyl)ethyl]-2-morpholin-4-ylpyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a nicotinamide core, a morpholine ring, and a diethoxyphenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-2-morpholin-4-ylpyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the diethoxyphenyl intermediate: This involves the reaction of 3,4-diethoxybenzaldehyde with an appropriate reagent to form the corresponding diethoxyphenyl compound.
Coupling with ethylamine: The diethoxyphenyl intermediate is then coupled with ethylamine to form the N-[2-(3,4-diethoxyphenyl)ethyl] intermediate.
Formation of the nicotinamide core: The intermediate is then reacted with nicotinic acid or its derivatives under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]-2-morpholin-4-ylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the diethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[2-(3,4-diethoxyphenyl)ethyl]-2-morpholin-4-ylpyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-2-morpholin-4-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-morpholinyl)nicotinamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
Uniqueness
N-[2-(3,4-diethoxyphenyl)ethyl]-2-morpholin-4-ylpyridine-3-carboxamide is unique due to the presence of the diethoxyphenyl group, which imparts distinct chemical properties compared to its dimethoxy analogs
Propiedades
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-morpholin-4-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-3-28-19-8-7-17(16-20(19)29-4-2)9-11-24-22(26)18-6-5-10-23-21(18)25-12-14-27-15-13-25/h5-8,10,16H,3-4,9,11-15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFLUHFTCWUOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(N=CC=C2)N3CCOCC3)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4156326.png)

![N-benzyl-2-[(2-methoxyphenyl)amino]nicotinamide](/img/structure/B4156349.png)





![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1-pyrrolidinyl)nicotinamide](/img/structure/B4156397.png)

![2-(4-morpholinyl)-N-[4-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B4156407.png)


![N-[(2-bromophenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4156430.png)
